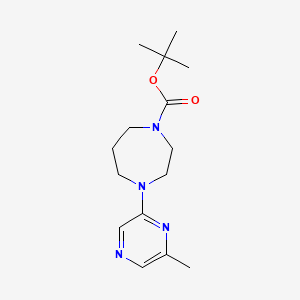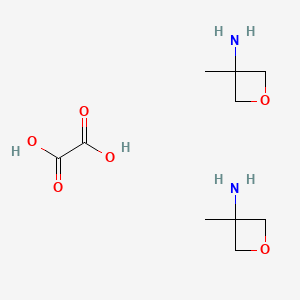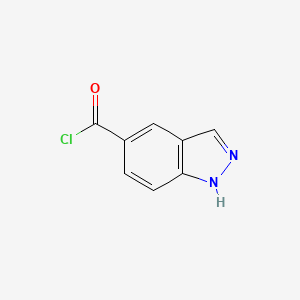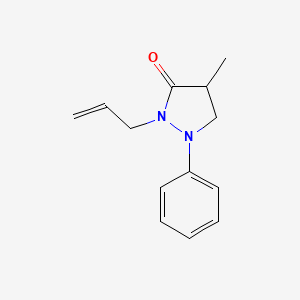
N-(4-メトキシベンジル)チアゾール-4-アミン
概要
説明
N-(4-methoxybenzyl)thiazol-4-amine is a compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of N-(4-methoxybenzyl)thiazol-4-amine consists of a five-membered thiazole ring attached to a methoxybenzyl group. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .科学的研究の応用
将来の方向性
The future directions for research on N-(4-methoxybenzyl)thiazol-4-amine and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Thiazole derivatives, in particular, have shown promise in various areas of research, including antimicrobial, antiviral, and anticancer drug discovery .
作用機序
Target of Action
N-(4-methoxybenzyl)thiazol-4-amine is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
N-(4-methoxybenzyl)thiazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The interaction with these enzymes is characterized by the binding of N-(4-methoxybenzyl)thiazol-4-amine to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
N-(4-methoxybenzyl)thiazol-4-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, N-(4-methoxybenzyl)thiazol-4-amine has been found to alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of N-(4-methoxybenzyl)thiazol-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, leading to their inhibition . This inhibition results in decreased production of pro-inflammatory prostaglandins. Furthermore, N-(4-methoxybenzyl)thiazol-4-amine can activate or inhibit transcription factors, thereby altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxybenzyl)thiazol-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that N-(4-methoxybenzyl)thiazol-4-amine can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)thiazol-4-amine vary with different dosages in animal models. At lower doses, it has been found to exert anti-inflammatory effects without significant toxicity . At higher doses, N-(4-methoxybenzyl)thiazol-4-amine may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
N-(4-methoxybenzyl)thiazol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, N-(4-methoxybenzyl)thiazol-4-amine may influence the activity of cofactors involved in its metabolic pathways .
Transport and Distribution
Within cells and tissues, N-(4-methoxybenzyl)thiazol-4-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function .
Subcellular Localization
N-(4-methoxybenzyl)thiazol-4-amine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(4-methoxybenzyl)thiazol-4-amine can impact its interactions with biomolecules and its overall efficacy .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)6-12-11-7-15-8-13-11/h2-5,7-8,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOJXWIAYFGBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
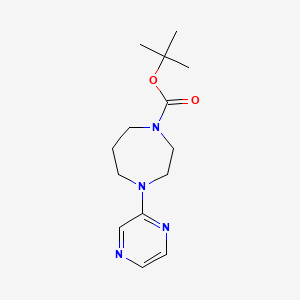



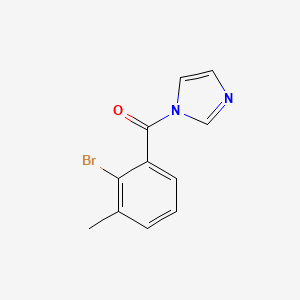

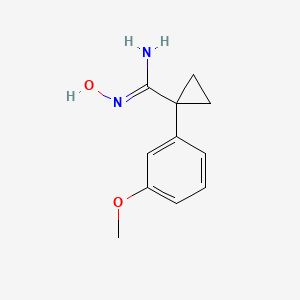
![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
